N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide
Description
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide is a complex organic compound that combines the structural features of quinoline and adamantane
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-14-2-3-18-10-19(21(26)25-20(18)6-14)4-5-24-22(27)23-11-15-7-16(12-23)9-17(8-15)13-23/h2-3,6,10,15-17H,4-5,7-9,11-13H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYNAJQTPIAXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, acetic acid, and chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function . The pathways involved include the cholinergic system, which is crucial for memory and learning.
Comparison with Similar Compounds
Similar Compounds
Tacrine: A quinoline derivative previously used to treat Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Galantamine: A natural product used for similar therapeutic purposes.
Uniqueness
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide is unique due to its combination of the quinoline and adamantane structures, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
